4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
This compound belongs to the pyrazolo-benzoxazine class, characterized by a fused tricyclic framework comprising a pyrazole, oxazine, and benzene ring. Key structural features include:
- Thiophen-3-yl group: Introduces aromatic heterocyclic character, influencing π-π stacking interactions and solubility.
- Phenolic hydroxyl group: Provides hydrogen-bonding capacity, improving aqueous solubility but possibly limiting membrane permeability compared to alkoxy analogs.
The synthesis likely involves cyclization or condensation reactions, as seen in related compounds (e.g., describes similar triazole-thiadiazole syntheses). Structural confirmation via X-ray crystallography (using SHELX software, as noted in ) is probable for this compound.
Properties
IUPAC Name |
4-(9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-14-3-6-19-16(9-14)18-10-17(12-1-4-15(24)5-2-12)22-23(18)20(25-19)13-7-8-26-11-13/h1-9,11,18,20,24H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZKIDFRJHHFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)O)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles and functional groups. The synthetic routes often utilize intermediates that contain thiophene and pyrazole moieties due to their known biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been reported with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against Staphylococcus aureus (MRSA) and other pathogenic bacteria . The compound may exhibit comparable antimicrobial effects due to its structural similarities.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been extensively studied. For example, certain pyrazole derivatives have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, indicating strong anti-inflammatory activity . The presence of the thiophene group in the structure could enhance this activity by modulating inflammatory pathways.
Anticancer Activity
Compounds containing benzo[e]pyrazolo structures have been evaluated for their anticancer properties. A study reported that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells . The specific compound's ability to inhibit cell growth could be attributed to its interaction with cellular signaling pathways involved in cancer progression.
Case Studies
| Study | Compound | Activity | IC50/MIC Values |
|---|---|---|---|
| Akhtar et al. (2022) | Pyrazole Derivatives | Anti-inflammatory | 71.11 - 81.77 μg/mL |
| Sivaramakarthikeyan et al. (2022) | Pyrazole Derivatives | COX-2 Inhibition | 0.02 - 0.04 μM |
| Recent Study (2023) | Indolylquinazolinones | Antimicrobial | MIC = 0.98 μg/mL against MRSA |
The proposed mechanisms for the biological activities of similar compounds include:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
- Cell Cycle Arrest : Some compounds may induce cell cycle arrest in cancer cells by targeting specific kinases involved in cell proliferation.
- Antioxidant Activity : The phenolic group in the compound may contribute to antioxidant properties, reducing oxidative stress within cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyrazolo-Benzoxazine Core
The following table summarizes key analogs and their structural differences:
Key Observations:
- Thiophene Position : The thiophen-3-yl group in the target compound (vs. thiophen-2-yl in ) may alter electronic distribution and steric interactions, impacting binding affinity.
- Phenol vs.
- Chloro Substituent : The 9-Cl moiety is conserved across analogs, suggesting a critical role in stabilizing the molecular framework or mediating target interactions.
Physicochemical and Pharmacological Properties
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from substituent effects:
- Solubility: Phenolic -OH improves aqueous solubility but may require formulation adjustments for in vivo efficacy.
- Metabolic Stability : Chloro and thiophene groups may reduce oxidative metabolism, as seen in halogenated heterocycles ().
- Target Interactions : The thiophen-3-yl group’s electronic profile (vs. furan-2-yl in ) could enhance affinity for sulfur-binding enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
